![molecular formula C18H20N2O2S B5794213 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5794213.png)
2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
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Overview
Description
2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is an organic compound with a complex structure that includes both aniline and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves the reaction of 3,5-dimethylaniline with a suitable acylating agent to form the intermediate 2-(3,5-dimethylanilino)-2-oxoethyl compound. This intermediate is then reacted with a thiol compound, such as thiophenol, under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aniline and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline or acetamide derivatives.
Scientific Research Applications
2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
- 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
- 2-({4-ALLYL-5-[(2,6-DIMETHYLANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-ISOPROPYL-N-PHENYLACETAMIDE
Uniqueness
2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is unique due to the specific positioning of the methyl groups on the aniline ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .
Properties
IUPAC Name |
2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-8-14(2)10-16(9-13)20-18(22)12-23-11-17(21)19-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEZRNLISIKFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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